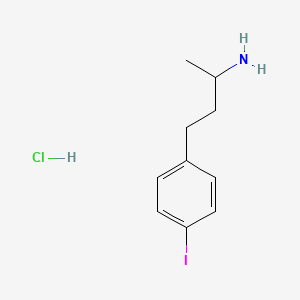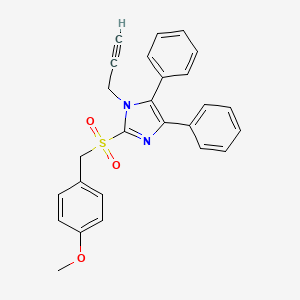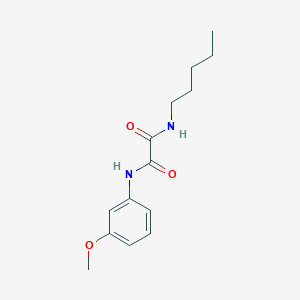
N1-(3-methoxyphenyl)-N2-pentyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-methoxyphenyl)-N2-pentyloxalamide: is an organic compound characterized by the presence of an oxalamide group linked to a 3-methoxyphenyl and a pentyl group
Aplicaciones Científicas De Investigación
N1-(3-methoxyphenyl)-N2-pentyloxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various proteins and enzymes . For instance, compounds with a methoxyphenyl group have been found to interact with enzymes like NADPH oxidase
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins or enzymes, thereby altering cellular processes .
Biochemical Pathways
For instance, some compounds with a methoxyphenyl group have been found to inhibit the activity of NADPH oxidase, thereby affecting the production of reactive oxygen species
Pharmacokinetics
For instance, some compounds with a methoxyphenyl group have been found to be rapidly metabolized and excreted . The bioavailability of these compounds can be influenced by factors such as their chemical structure, formulation, and route of administration .
Result of Action
Based on the properties of similar compounds, it can be hypothesized that it may exert its effects by modulating the activity of its target proteins or enzymes, thereby altering cellular processes .
Action Environment
The action, efficacy, and stability of N1-(3-methoxyphenyl)-N2-pentyloxalamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is acting
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-methoxyphenyl)-N2-pentyloxalamide typically involves the reaction of oxalyl chloride with 3-methoxyaniline and pentylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for 24 hours, and the progress is monitored using thin-layer chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N1-(3-methoxyphenyl)-N2-pentyloxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of N1-(3-hydroxyphenyl)-N2-pentyloxalamide.
Reduction: Formation of N1-(3-methoxyphenyl)-N2-pentylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Comparación Con Compuestos Similares
- N1-(3-methoxyphenyl)-N2-ethyl oxalamide
- N1-(3-methoxyphenyl)-N2-butyl oxalamide
- N1-(3-methoxyphenyl)-N2-hexyl oxalamide
Uniqueness: N1-(3-methoxyphenyl)-N2-pentyloxalamide is unique due to its specific combination of the 3-methoxyphenyl and pentyl groups, which confer distinct physical and chemical properties. This uniqueness makes it a valuable compound for specific applications where these properties are desired .
Propiedades
IUPAC Name |
N'-(3-methoxyphenyl)-N-pentyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-4-5-9-15-13(17)14(18)16-11-7-6-8-12(10-11)19-2/h6-8,10H,3-5,9H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVUKDLQPIAIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

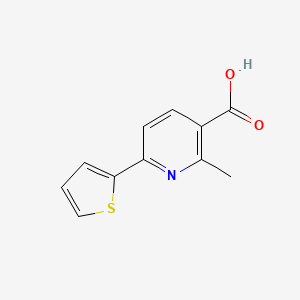
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2990898.png)

![3-[(2-Amino-4,5-dimethoxybenzoyl)amino]propanoic acid;hydrochloride](/img/structure/B2990901.png)
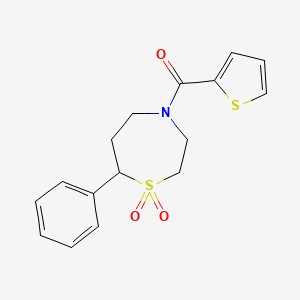
![(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B2990904.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2990905.png)

